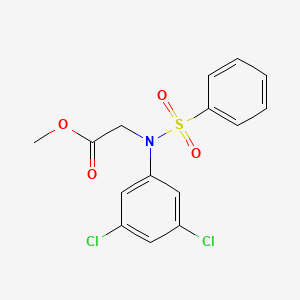
Methyl N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycinate is a useful research compound. Its molecular formula is C15H13Cl2NO4S and its molecular weight is 374.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycinate (CAS No. 425605-85-2) is a compound of interest due to its potential biological activities, particularly in the context of bone health and antimicrobial properties. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
- Molecular Formula : C15H13Cl2NO4S
- Molecular Weight : 374.23 g/mol
- Purity : Typically ≥ 95%
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in preventing osteoclastogenesis and estrogen-dependent bone loss. The following sections detail specific findings related to its biological effects.
1. Antibone Resorption Activity
A study conducted on mice demonstrated the compound's ability to inhibit osteoclastogenesis, which is crucial in bone resorption processes. This effect is particularly relevant in conditions such as osteoporosis, where excessive bone loss occurs.
Key Findings:
- Inhibition of Osteoclastogenesis : The compound significantly reduced the formation of osteoclasts in vitro and in vivo.
- Mechanism of Action : It appears to modulate signaling pathways associated with osteoclast differentiation.
2. Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties against various pathogens.
Antimicrobial Efficacy:
- Microorganisms Tested : The compound was tested against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values indicate potent activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with values reported as low as 0.21 μM for certain strains.
Table 1: Summary of Biological Activities
4. Molecular Docking Studies
Molecular docking studies have provided insights into the potential mechanisms through which this compound exerts its biological effects.
Binding Interactions:
- Targets : The compound showed favorable binding interactions with key proteins involved in bacterial resistance mechanisms.
- Binding Energy : Comparative studies indicated that its binding energies were comparable to those of established antibiotics like ciprofloxacin.
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-22-15(19)10-18(13-8-11(16)7-12(17)9-13)23(20,21)14-5-3-2-4-6-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXFASQLEHIOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














